molecular formula C10H18N2O2 B8712077 Ethyl 7-(cyanoamino)heptanoate CAS No. 56380-21-3

Ethyl 7-(cyanoamino)heptanoate

Cat. No. B8712077
M. Wt: 198.26 g/mol
InChI Key: MJDIUOFJIWMMDU-UHFFFAOYSA-N
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Patent
US03989749

Procedure details

To a solution of ethyl 7-ureidoheptanoate (2.1 g., 0.01 mole) in pyridine (10 ml.) is added p-toluenesulfonylchloride (2.0 g., excess). The reaction is stirred at room temperature for two hours, poured into water (100 ml.), then extracted with ether (2 × 100 ml.). The ether is washed with 5% hydrochloric acid (2 × 25 ml.), brine, then dried over sodium sulfate. The solvent is removed in vacuo to give ethyl 7-cyanamidoheptanoate as a light yellow oil, yield 1.7 g. (86%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:2]([NH2:4])=O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.O>N1C=CC=CC=1>[NH:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:2]#[N:4]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N(C(=O)N)CCCCCCC(=O)OCC
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 × 100 ml.)
WASH
Type
WASH
Details
The ether is washed with 5% hydrochloric acid (2 × 25 ml.), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(C#N)CCCCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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